molecular formula C7H8N2O2 B2423704 N',3-dihydroxybenzene-1-carboximidamide CAS No. 175838-22-9

N',3-dihydroxybenzene-1-carboximidamide

Cat. No.: B2423704
CAS No.: 175838-22-9
M. Wt: 152.153
InChI Key: VAKNFLSIQNXPQH-UHFFFAOYSA-N
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Description

N’,3-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by the presence of two hydroxyl groups and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dihydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired carboximidamide .

Industrial Production Methods

While specific industrial production methods for N’,3-dihydroxybenzene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’,3-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N’,3-dihydroxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,3-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the hydroxyl groups to scavenge free radicals. Additionally, the carboximidamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Shares the hydroxyl groups but lacks the carboximidamide group.

    3,4-Dihydroxybenzoic acid: Contains a carboxyl group instead of a carboximidamide group.

    3,4-Dihydroxybenzylamine: Features an amine group instead of a carboximidamide group.

Uniqueness

N’,3-dihydroxybenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N',3-dihydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKNFLSIQNXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175838-22-9
Record name N',3-dihydroxybenzene-1-carboximidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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